molecular formula C7H2Cl2F4 B1169090 Lowicryl HM23 CAS No. 123902-41-0

Lowicryl HM23

Cat. No.: B1169090
CAS No.: 123902-41-0
Attention: For research use only. Not for human or veterinary use.
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Description

Lowicryl HM23 is a non-polar, hydrophobic embedding medium based on methacrylate, designed specifically for low-temperature embedding of biological specimens down to -80°C . Its low viscosity at these temperatures is favourable for the infiltration of biological specimens, aiding in the preservation of ultrastructure and antigenicity . Polymerization is typically achieved through long-wavelength (360 nm) ultraviolet light, which can be initiated at the same low temperatures used for infiltration . This resin is particularly valuable for techniques such as cryosubstitution of rapidly frozen material and the Progressive Lowering of Temperature (PLT) technique . A key application of this compound is in immunocytochemistry, where it has been demonstrated to provide excellent preservation of antigenic reactivity, making it suitable for immunolabeling studies at the electron microscopy level . Furthermore, blocks embedded in HM23 are useful for producing high-contrast images of completely unstained thin sections in the transmission electron microscope by Z-contrast, and are also suitable for dark-field observation due to the resin's relatively low density . The complete kit typically includes Monomer G, Crosslinker F, and Initiators C and J . Methacrylates may cause eczema on sensitive individuals; always use suitable protective gloves and work in a well-ventilated fume hood . This product is For Research Use Only. Not for human use.

Properties

CAS No.

123902-41-0

Molecular Formula

C7H2Cl2F4

Synonyms

Lowicryl HM23

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Lowicryl HM23 is part of a family of acrylic resins optimized for diverse embedding conditions. Below is a detailed comparison with structurally and functionally similar resins:

This compound vs. Lowicryl HM20

  • Temperature Range :
    • HM23 operates at -80°C , significantly lower than HM20’s -50°C threshold .
    • This allows HM23 to better preserve lipid-rich structures and reduce extraction artifacts during cryosubstitution .
  • Applications: HM23 is preferred for immunolocalization in deeply frozen specimens (e.g., bacterial membrane studies), whereas HM20 is sufficient for moderate-temperature protocols .
  • Element Retention :
    • HM23 outperforms HM20 in retaining diffusible ions (e.g., K⁺, Ca²⁺) during X-ray microanalysis due to its lower processing temperatures .

This compound vs. Lowicryl K11M

  • Hydrophobicity :
    • HM23 is hydrophobic , requiring complete tissue dehydration, while K11M is hydrophilic and tolerates ~10–12% water .
  • Temperature :
    • K11M is used at -60°C , making it suitable for hydrated samples, whereas HM23’s -80°C capability suits anhydrous conditions .
  • Structural Preservation :
    • HM23 provides superior lipid retention in hydrophobic environments (e.g., cell membranes), while K11M is better for hydrophilic compartments (e.g., cytoplasm) .

This compound vs. Epoxy Resins (Epon, Araldite)

  • Viscosity :
    • HM23’s low viscosity (<200 cP) ensures faster tissue infiltration compared to high-viscosity epoxy resins (>500 cP) .
  • Antigenicity: HM23 preserves antigenic epitopes for immunolabeling, whereas epoxy resins often mask antigens due to harsh polymerization .
  • Applications :
    • Epoxy resins excel in mechanical stability for ultra-thin sectioning, while HM23 is preferred for cryogenic techniques .

This compound vs. LR White

  • Temperature :
    • LR White is typically polymerized at room temperature or 4°C , unlike HM23’s ultra-low-temperature protocols .
  • Hydrophobicity :
    • Both are hydrophobic, but HM23’s lower viscosity ensures better penetration in frozen tissues .
  • Fluorescence Preservation :
    • LR White is superior for fluorescence studies, while HM23 is optimized for EM-based techniques .

Data Tables

Table 1: Key Properties of this compound and Comparable Resins

Resin Type Temp Range (°C) Viscosity Polymerization Method Key Applications
This compound Hydrophobic -80 to -50 Low UV/Thermal Cryosubstitution, X-ray microanalysis
Lowicryl HM20 Hydrophobic -50 to -35 Low UV/Thermal Moderate cryo-EM
Lowicryl K11M Hydrophilic -60 to -30 Very Low UV Hydrated immunolabeling
LR White Hydrophobic 4 to 25 Moderate Thermal Fluorescence, room-temp EM
Epon 812 Epoxy 60 High Thermal Ultra-thin sectioning

Table 2: Performance in Selected Studies

Resin Study Type Outcome Reference
This compound Bacterial membrane analysis Preserved P. deceptionensis membrane stacks (85.5 nm length, 12.8 nm width)
Lowicryl HM20 Immunolocalization of HU protein Lower signal-to-noise ratio compared to HM23
Lowicryl K11M X-ray microanalysis Required higher infiltration temps (-30°C vs. HM23’s -80°C)
LR White Fluorescence preservation Maintained GFP signals better than HM23

Q & A

Q. How is Lowicryl HM23 resin optimized for embedding biological samples in cryo-electron microscopy?

this compound is optimized by adjusting resin concentration, polymerization temperature, and sample dehydration. A typical protocol involves:

  • Dehydrating samples in ethanol gradients (e.g., 30%, 50%, 70%, 90%, 100%) at progressively lower temperatures (e.g., 4°C to -40°C).
  • Infiltrating samples with HM23 resin diluted in ethanol (e.g., 1:1 ratio) at -40°C for 24–48 hours.
  • Polymerizing under UV light at -40°C for 72 hours to preserve ultrastructure .
    Key Considerations: Sample thickness and antigenicity requirements may necessitate adjustments in dehydration time or resin viscosity.

Q. What advantages does this compound offer over other resins for immunogold labeling?

HM23 maintains antigenicity due to its hydrophilic properties and low-temperature polymerization, which reduces protein denaturation. This makes it superior to hydrophobic resins like Epon for retaining antibody-binding sites. Studies report 30–50% higher labeling efficiency compared to conventional resins in Tokuyasu cryo-sectioning methods .

Q. How should researchers document HM23 embedding protocols for reproducibility?

Follow guidelines for methodological rigor:

  • Specify ethanol dehydration steps, resin dilution ratios, and polymerization conditions (time, temperature, UV wavelength).
  • Report sectioning parameters (e.g., 50–300 nm thickness using a Leica Ultracut EM-UC6 microtome).
  • Include quality-control metrics, such as section integrity under TEM or immunogold labeling efficiency .

Q. What are common pitfalls in HM23-based sample preparation, and how can they be mitigated?

Common issues include:

  • Incomplete infiltration: Extend ethanol dehydration or increase resin incubation time.
  • Section wrinkling: Use fresh diamond knives and optimize cutting speed.
  • Antigen masking: Test alternative fixation methods (e.g., lower paraformaldehyde concentrations) .

Advanced Research Questions

Q. How do ultrastructural measurements using HM23 compare across bacterial and mammalian cell models?

HM23 enables consistent visualization of subcellular structures, but dimensions vary by organism:

Structure Bacterial (P. deceptionensis) Mammalian (BHK-21 cells)
Membrane-associated rods85.85 ± 22.46 nm (length)Not observed
Nuclear proximity (to DNA)12.81 ± 1.69 nm (width)10–15 nm (immunogold spacing)
Section thickness for tomography250–300 nm50–200 nm

Discrepancies arise from differences in cell wall composition and fixation protocols .

Q. How can researchers resolve contradictions in immunogold labeling efficiency between HM23 and other resins?

  • Perform controlled comparisons: Embed duplicate samples in HM23 and a reference resin (e.g., LR White), using identical antibodies and labeling protocols.
  • Quantify gold particle density per µm² and normalize to background signals.
  • Use statistical tests (e.g., ANOVA) to validate significance. In one study, HM23 showed 40% higher signal-to-noise ratios in mitochondrial protein labeling .

Q. What methodological frameworks support the design of HM23-based experiments for novel structures?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility: Ensure access to cryo-microtomes and UV polymerization setups.
  • Novelty: Target understudied structures (e.g., bacterial stacks in Pseudomonas spp.).
  • Ethical: Follow institutional guidelines for hazardous chemical use (e.g., ethanol disposal) .

Q. How does HM23 perform in 3D electron tomography compared to alternative resins?

HM23’s stability under electron beams and compatibility with semi-thick sections (250–300 nm) make it ideal for tomography. Key steps:

  • Collect tilt series (±60°) using a FEI Tecnai G2 microscope.
  • Reconstruct with IMOD software, aligning fiducial markers for accuracy.
  • Compare to LR Gold or Unicryl: HM23 reduces section shrinkage by 15% during imaging .

Methodological Best Practices

Q. How should researchers validate HM23-embedded samples for quantitative analysis?

  • Use negative controls: Omit primary antibodies to assess nonspecific binding.
  • Apply reproducibility checks: Embed triplicate samples and compare ultrastructural metrics (e.g., organelle dimensions).
  • Perform statistical analysis: Report means ± SD and use t-tests for cross-resin comparisons .

Q. What are the emerging applications of HM23 in correlative light and electron microscopy (CLEM)?

HM23 supports CLEM by:

  • Enabling fluorescent protein retention in cryo-sections for pre-TEM imaging.
  • Facilitating overlay of light microscopy data with TEM ultrastructure via fiducial markers.
  • Recent studies achieved 90% correlation accuracy in mitochondrial tracking .

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